2-Methylbutylamine

Description

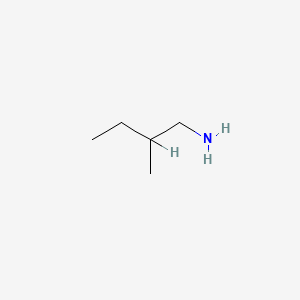

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROPLWGFCORRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861698 | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid; Fishy aroma | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylbutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.777-0.779 | |

| Record name | 2-Methylbutylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1576/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

96-15-1 | |

| Record name | (±)-2-Methylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPW8I9AO83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbutylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Methylbutylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols. The information is presented in a structured format with clear tables for quantitative data and visualizations for its chemical structure and a representative synthetic pathway.

Chemical Structure and Identification

This compound is a primary alkylamine with a branched-chain structure. It is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers, though the individual enantiomers can also be isolated.

| Identifier | Value |

| IUPAC Name | 2-methylbutan-1-amine[1] |

| Synonyms | 1-Amino-2-methylbutane, 2-Methyl-1-butanamine |

| CAS Number | 96-15-1[1] |

| Molecular Formula | C₅H₁₃N[1] |

| Molecular Weight | 87.16 g/mol [1] |

| InChI | InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3[1] |

| InChIKey | VJROPLWGFCORRM-UHFFFAOYSA-N[1] |

| SMILES | CCC(C)CN[1] |

digraph "2-Methylbutylamine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.4!"]; C4 [label="C", pos="2.8,0!"]; N1 [label="N", pos="4.2,0!"]; H1[label="H", pos="-0.5,0.8!"]; H2[label="H", pos="-0.5,-0.8!"]; H3[label="H", pos="0.5,-0.8!"]; H4[label="H", pos="1.9,0.8!"]; H5[label="H", pos="1.6,2.2!"]; H6[label="H", pos="2.9,1.6!"]; H7 [label="H", pos="1.6,-0.8!"]; H8 [label="H", pos="3.3,0.8!"]; H9 [label="H", pos="3.3,-0.8!"]; H10 [label="H", pos="4.7,0.8!"]; H11 [label="H", pos="4.7,-0.8!"]; H12 [label="H", pos="0.5,0.8!"]; H13 [label="H", pos="2.6,2.2!"];

// Bond edges C1 -- C2; C2 -- C3; C2 -- C4; C4 -- N1; C1 -- H1; C1 -- H2; C1 -- H12; C3 -- H5; C3 -- H6; C3 -- H13; C2 -- H7; C4 -- H8; C4 -- H9; N1 -- H10; N1 -- H11;

// Positioning labels node [shape=none]; l1 [label="CH₃", pos="-0.7,0!"]; l2 [label="CH", pos="1.4,0.5!"]; l3 [label="CH₃", pos="2.1,2.1!"]; l4 [label="CH₂", pos="2.8,-0.5!"]; l5 [label="NH₂", pos="4.9,0!"];

}

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1] It is a flammable liquid and its vapors can form explosive mixtures with air.

| Property | Value | Experimental Protocol |

| Appearance | Colorless to pale yellow liquid[1] | Visual inspection at room temperature. |

| Odor | Fishy, ammonia-like[1] | Olfactory assessment. |

| Boiling Point | 94-97 °C at 760 mmHg | The boiling point can be determined by distillation. A small sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure should be noted as it affects the boiling point.[2][3][4] |

| Melting Point | -70 °C (estimate) | Due to its low melting point, this is typically determined using a cryostat. The sample is cooled until it solidifies, and the temperature at which it melts upon gradual warming is recorded. |

| Density | 0.738 g/mL at 25 °C | The density is measured by weighing a known volume of the liquid. A calibrated pycnometer or a graduated cylinder and a precision balance are used. The mass of the liquid is divided by its volume to obtain the density.[5][6][7][8][9] |

| Solubility | Soluble in water and ethanol[1] | A small amount of this compound is added to the solvent (water or ethanol) at room temperature and shaken. The miscibility is observed visually. |

| Refractive Index | n20/D 1.4116 | A refractometer is used to measure the refractive index. A drop of the liquid is placed on the prism of the refractometer, and the reading is taken at a specified temperature (20 °C) and wavelength (589 nm, the sodium D-line).[10][11][12][13][14] |

| pKa | 10.75 ± 0.10 (Predicted) | The pKa can be determined by potentiometric titration. A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration, and the pKa is the pH at the half-equivalence point.[9][15][16][17] |

| Flash Point | 3.3 °C (closed cup) | A closed-cup flash point tester is used. The liquid is heated in a closed container, and a flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite. |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

-

¹H NMR (CDCl₃, 399.65 MHz): δ 2.61 (dd, 1H), 2.48 (dd, 1H), 1.41 (m, 1H), 1.35 (m, 1H), 1.19 (s, 2H, NH₂), 1.14 (m, 1H), 0.90 (t, 3H), 0.89 (d, 3H).[7]

Interpretation: The two doublets of doublets around 2.5-2.6 ppm correspond to the diastereotopic protons of the -CH₂-NH₂ group. The multiplets between 1.1 and 1.5 ppm are due to the protons of the ethyl group's -CH₂- and the methine proton. The singlet at 1.19 ppm is from the amine protons. The triplet and doublet around 0.9 ppm correspond to the two methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

¹³C NMR (CDCl₃): Chemical shifts for the five carbon atoms are expected in the aliphatic region. The carbon attached to the nitrogen will be the most downfield among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for a primary amine.

-

Characteristic IR Peaks (neat):

-

N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

-

C-H stretch: Strong absorptions just below 3000 cm⁻¹ (aliphatic C-H stretching).

-

N-H bend: A band around 1600 cm⁻¹ (scissoring).

-

C-N stretch: A band in the region of 1000-1250 cm⁻¹.

-

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the direct amination of the corresponding alcohol, 2-Methyl-1-butanol, using a ruthenium catalyst.

Experimental Protocol: Ruthenium-Catalyzed Amination of 2-Methyl-1-butanol

This protocol is based on the work of Gunanathan and Milstein (2008) for the synthesis of primary amines from alcohols.

-

Materials: 2-Methyl-1-butanol, Ammonia (gas or solution in a suitable solvent), Carbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II) catalyst, Toluene (anhydrous).

-

Procedure:

-

In a flame-dried Schlenk tube or a pressure vessel under an inert atmosphere (e.g., Argon), add the ruthenium catalyst.

-

Add anhydrous toluene to dissolve the catalyst.

-

Add 2-Methyl-1-butanol to the reaction mixture.

-

Introduce a known amount of ammonia into the reaction vessel.

-

Seal the vessel and heat the mixture to reflux for the specified reaction time (e.g., 18 hours).

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated and purified by distillation under reduced pressure.

-

Reactivity

As a primary amine, this compound exhibits typical nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

Representative Reaction: Acylation with Acetyl Chloride

Experimental Protocol: Acylation of this compound with Acetyl Chloride

-

Materials: this compound, Acetyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-(2-methylbutyl)acetamide, can be purified by recrystallization or column chromatography.[1][17][18][19][20]

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate filter for organic vapors.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment to prevent static discharge. Use non-sparking tools.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool area designated for flammable liquids.

Conclusion

This compound is a versatile primary amine with well-defined chemical and physical properties. Its synthesis and reactivity are characteristic of a primary alkylamine, making it a useful building block in organic synthesis. The data and protocols presented in this guide provide a solid foundation for its use in research and development, particularly in the pharmaceutical industry. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. homesciencetools.com [homesciencetools.com]

- 8. youtube.com [youtube.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. Refractive index - Wikipedia [en.wikipedia.org]

- 15. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 18. researchgate.net [researchgate.net]

- 19. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Absolute Configuration of (S)-(-)-2-Methylbutylamine

This guide provides a detailed overview of the absolute configuration of (S)-(-)-2-Methylbutylamine, a chiral amine utilized in the synthesis of pharmaceuticals and fine chemicals. Understanding its stereochemistry is critical for its application in asymmetric synthesis and drug development, where specific enantiomers can exhibit distinct pharmacological and toxicological profiles.

Nomenclature and Stereochemical Assignment

The designation (S)-(-)-2-Methylbutylamine communicates two key stereochemical features: the spatial arrangement of atoms around the chiral center and the direction in which it rotates plane-polarized light.

1.1. Cahn-Ingold-Prelog (CIP) Convention: The (S) Descriptor

The absolute configuration, or the three-dimensional arrangement of substituents at a chiral center, is unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2] For 2-methylbutylamine, the chiral center is the carbon atom at the second position (C2).

The CIP priority assignment process is as follows:

-

Identify the Chiral Center : Locate the carbon atom bonded to four different substituents. For this compound, this is the C2 carbon.

-

Assign Priorities : Rank the substituents directly attached to the chiral center based on the atomic number of the atom bonded to the chiral carbon. Higher atomic numbers receive higher priority.[1][3][4]

-

Priority 1 : The aminomethyl group (-CH₂NH₂) is attached via a carbon, which is in turn bonded to a Nitrogen (Z=7).

-

Priority 2 : The ethyl group (-CH₂CH₃) is attached via a carbon, which is bonded to another carbon.

-

Priority 3 : The methyl group (-CH₃) is attached via a carbon, which is bonded only to hydrogens.

-

Priority 4 : The hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Orient the Molecule : Position the molecule so that the lowest-priority group (the -H atom) points away from the observer.[1][3]

-

Determine Configuration : Trace the path from priority 1 to 2 to 3. In (S)-2-Methylbutylamine, this path proceeds in a counter-clockwise direction, leading to the designation S (from the Latin sinister, meaning left).[1][3]

1.2. Optical Activity: The (-) Descriptor

The negative sign, (-), indicates that this enantiomer is levorotatory . This means a pure sample of (S)-2-Methylbutylamine rotates the plane of plane-polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the R/S designation.

1.3. Synonyms and Identifiers

-

IUPAC Name : (2S)-2-methylbutan-1-amine[][6]

-

Common Synonyms : (S)-(-)-2-Methyl-1-butylamine, (S)-1-Amino-2-methylbutane[]

Physicochemical Data

The quantitative properties of (S)-(-)-2-Methylbutylamine are summarized below. These values are essential for experimental design, reaction monitoring, and quality control.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [][7] |

| Molecular Weight | 87.16 g/mol | [][6][7] |

| Appearance | Colorless Liquid | [] |

| Boiling Point | 95 °C (lit.) or 40-45 °C @ 12 mmHg (lit.) | [][8] |

| Density | 0.749 - 0.756 g/mL at 20-25 °C (lit.) | [][8] |

| Refractive Index (n20/D) | 1.4126 (lit.) | [8] |

| Specific Optical Rotation ([α]20/D) | -5.9° (neat) | [8] |

| Purity | ≥95% - ≥98% (typical commercial grades) | [][7] |

Experimental Determination of Absolute Configuration

Several robust analytical techniques can be employed to determine the absolute configuration of a chiral amine. The choice of method often depends on the sample's nature, purity, and the availability of instrumentation.

Common methods include:

-

X-ray Crystallography : This is the most definitive method for determining absolute configuration.[9] It provides an unambiguous 3D structure of the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[9][10] For amines, this often requires derivatization to form a crystalline salt with a chiral acid or a molecule containing a heavy atom.

-

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) : This is one of the most common and accessible methods.[11] The chiral amine is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a pair of diastereomers.[12] These diastereomers exhibit distinct chemical shifts in their NMR spectra (¹H, ¹⁹F, etc.), which can be analyzed to deduce the absolute configuration of the original amine.[11][12][13]

-

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration can often be determined by comparing the experimental spectrum to that of a known standard or to theoretical spectra calculated using computational methods.[9][14]

-

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC involves separating enantiomers using a chiral stationary phase (CSP). While primarily a tool for determining enantiomeric excess, it can be used for configuration assignment by comparing the elution order to that of an authenticated reference standard.[15]

Experimental Protocol: Mosher's Amide Analysis via ¹H NMR

Mosher's method is a classic and reliable NMR-based technique for assigning the absolute configuration of chiral amines and alcohols.[12] The protocol involves the formation and analysis of diastereomeric amides.

4.1. Principle

The chiral amine of unknown configuration is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric amides adopt a specific conformation where the bulky phenyl and trifluoromethyl groups influence the magnetic environment of the protons in the original amine. By comparing the ¹H NMR spectra of the two diastereomers, the chemical shift differences (Δδ = δS - δR) of protons on either side of the stereocenter can be used to assign the absolute configuration.[12]

4.2. Generalized Experimental Workflow

-

Sample Preparation : Divide the enantiomerically pure amine of unknown configuration into two separate, dry reaction vessels (e.g., NMR tubes or small vials).

-

Derivatization :

-

To one vessel, add a slight excess of (R)-(-)-Mosher's acid chloride in a suitable deuterated solvent (e.g., CDCl₃) with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

To the second vessel, perform the identical reaction using (S)-(+)-Mosher's acid chloride.

-

-

Reaction Monitoring : Allow the reactions to proceed to completion. This can be monitored by TLC or by acquiring periodic NMR spectra until the starting amine is fully consumed. The reaction is typically rapid.

-

NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-amide and (S)-amide diastereomers.

-

Spectral Analysis :

-

Identify the corresponding proton signals from the amine moiety in both spectra.

-

Calculate the chemical shift difference (Δδ) for each pair of signals using the formula: Δδ = δ(S-amide) - δ(R-amide).

-

Protons on one side of the chiral center in the Mosher's model will have a positive Δδ, while those on the other side will have a negative Δδ.

-

-

Configuration Assignment : Compare the observed pattern of positive and negative Δδ values to the established Mosher's model to assign the absolute configuration of the original amine.

References

- 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. fiveable.me [fiveable.me]

- 6. This compound, (S)- | C5H13N | CID 2724272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (S)-(-)-2-METHYLBUTYLAMINE | 34985-37-0 [amp.chemicalbook.com]

- 9. purechemistry.org [purechemistry.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylbutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutylamine, a primary alkylamine, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] Its chiral nature makes it a valuable intermediate for the synthesis of enantiomerically pure compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of a key synthetic application.

Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2] The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [3] |

| Molecular Weight | 87.16 g/mol | [3] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Odor | Fishy, ammonia-like | [1][2] |

| Boiling Point | 94-97 °C | [3] |

| Melting Point | -70 °C (estimate) | [4] |

| Density | 0.738 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4116 | [4] |

| Solubility | Soluble in water and alcohols | [3] |

| pKa (Predicted) | 10.75 ± 0.10 | [2] |

| Flash Point | 8 °C | [3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which imparts basic and nucleophilic properties. It readily reacts with acids to form the corresponding ammonium salts. As a nucleophile, it participates in reactions such as acylation, alkylation, and condensation reactions.

A notable application of its reactivity is in the synthesis of amides. For instance, it reacts with acetic anhydride to form N-(2-methylbutyl)acetamide.[2] This reaction is a straightforward and efficient method for the N-acylation of the amine.

This compound's chirality is a key feature, making it useful in the resolution of racemic mixtures of acidic compounds.[5][6] The amine can be used as a resolving agent, forming diastereomeric salts with a racemic acid. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization.[5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-100 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The shape of the tube will ensure uniform heating of the oil via convection.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for the precise determination of the density of liquids.

Apparatus:

-

Pycnometer (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

This compound sample

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature until the water overflows. Insert the stopper, ensuring no air bubbles are trapped. Wipe the outside of the pycnometer dry.

-

Weigh the water-filled pycnometer and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the dry pycnometer with this compound, ensuring no air bubbles are present after inserting the stopper. Wipe the outside dry.

-

Weigh the this compound-filled pycnometer and record the mass (m₃).

-

Record the temperature of the water. Look up the density of water (ρ_water) at this temperature.

-

Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

-

Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.

Spectroscopic Analysis

a) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[8]

-

For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[8]

Typical Acquisition Parameters:

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃[9]

-

¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.[8]

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Conditions:

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound.[10]

-

Source Temperature: A typical source temperature is around 280 °C.[10]

-

Sample Introduction: The sample can be introduced directly or via gas chromatography (GC-MS).

c) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer for analysis.

Visualizations

Synthesis of N-(2-methylbutyl)acetamide Workflow

The following diagram illustrates the workflow for the synthesis of N-(2-methylbutyl)acetamide from this compound and acetic anhydride.

Caption: Workflow for the synthesis of N-(2-methylbutyl)acetamide.

Chiral Resolution Logical Diagram

This diagram illustrates the general principle of using a chiral amine, such as this compound, for the resolution of a racemic mixture of a carboxylic acid.

Caption: Conceptual diagram of chiral resolution using a chiral amine.

References

- 1. This compound | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. chemicalbull.com [chemicalbull.com]

- 4. This compound [stenutz.eu]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. This compound(96-15-1) 1H NMR [m.chemicalbook.com]

- 10. This compound(96-15-1) MS [m.chemicalbook.com]

An In-depth Technical Guide to 2-Methylbutylamine (CAS Number: 96-15-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbutylamine (CAS 96-15-1), a chiral primary amine with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. This document collates essential physicochemical properties, safety and handling information, detailed spectroscopic data with analysis, and experimental protocols for its synthesis and purification. Furthermore, it explores the role of chiral amines in drug development, providing a framework for understanding the potential applications of this compound in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinctive fishy, amine-like odor. It is a chiral compound, existing as two enantiomers, and is soluble in water and common organic solvents such as ethanol.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [1][2] |

| Molecular Weight | 87.16 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Fishy, amine-like | [1][3] |

| Boiling Point | 94-97 °C | [4] |

| Melting Point | -70 °C (estimate) | |

| Density | 0.738 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4116 | [4] |

| Solubility | Soluble in water and alcohols | [1][3] |

| pKa | 10.75 ± 0.10 (Predicted) | [3] |

| logP | 1.28 |

Safety and Handling

This compound is a flammable and corrosive liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[1] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different proton environments in the molecule.

¹H NMR (399.65 MHz, CDCl₃) Peak Assignments: [5]

-

δ 2.614 ppm (dd, 1H, J = 12.6, 5.6 Hz): One of the diastereotopic protons of the -CH₂-NH₂ group.

-

δ 2.480 ppm (dd, 1H, J = 12.6, 6.7 Hz): The other diastereotopic proton of the -CH₂-NH₂ group.

-

δ 1.41 ppm (m, 1H): The proton at the chiral center (-CH-).

-

δ 1.35 ppm (m, 1H) and 1.19 ppm (m, 1H): The diastereotopic protons of the ethyl -CH₂- group.

-

δ 0.896 ppm (t, 3H, J ≈ 7.4 Hz): The methyl protons of the ethyl group (-CH₂-CH₃).

-

δ 0.891 ppm (d, 3H, J ≈ 6.7 Hz): The protons of the methyl group attached to the chiral center.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

Predicted ¹³C NMR Chemical Shifts and Assignments: Based on typical chemical shift values for primary amines and alkyl chains, the following assignments can be proposed:[6]

-

~45-50 ppm: -CH₂-NH₂ (C1)

-

~35-40 ppm: -CH- (C2, chiral center)

-

~25-30 ppm: -CH₂-CH₃ (C3)

-

~15-20 ppm: -CH(CH₃)- (C5)

-

~10-15 ppm: -CH₂-CH₃ (C4)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for a primary amine and an aliphatic structure.

Key IR Absorption Bands and Assignments:

-

3300-3500 cm⁻¹: Two sharp peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine (-NH₂) group.[7]

-

2850-3000 cm⁻¹: Strong, sharp peaks due to C-H stretching vibrations of the alkyl groups.[7]

-

~1600 cm⁻¹: A peak of medium to weak intensity from the N-H bending (scissoring) vibration.[7]

-

1020-1250 cm⁻¹: A peak in this region corresponds to the C-N stretching vibration.[7]

Mass Spectrometry

The mass spectrum of this compound shows fragmentation patterns typical of primary amines. The molecular ion peak is expected at an odd m/z value due to the presence of a nitrogen atom.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 87.

-

Alpha-Cleavage: The most significant fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a propyl radical to form the [CH₂NH₂]⁺ ion.

-

Other Fragments: Loss of other alkyl fragments can also occur, leading to peaks at m/z = 44, 58, and 72 ([M-H]⁺).[8]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones. This compound can be synthesized from 2-methylbutanal via reductive amination with ammonia in the presence of a reducing agent, such as hydrogen gas with a Raney Nickel catalyst.

General Procedure:

-

Reaction Setup: In a high-pressure autoclave, add 2-methylbutanal and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.

-

Ammonia Introduction: Cool the autoclave and introduce anhydrous ammonia.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas.

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the autoclave, vent the excess pressure, and filter to remove the catalyst.

-

Purification: The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is employed to separate liquids with close boiling points. This technique is suitable for purifying this compound from starting materials, byproducts, and solvents.[10][11][12][13]

General Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[10][11][12]

-

Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips.

-

Heating: Gently heat the distillation flask. The vapor will rise through the fractionating column.[11]

-

Fraction Collection: As the vapor reaches the top of the column and enters the condenser, the temperature should stabilize at the boiling point of the first fraction. Collect the distillate in the receiving flask.

-

Separation: A sharp increase in temperature will indicate that the next component is beginning to distill. Change the receiving flask to collect the purified this compound as a separate fraction.

-

Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

Applications in Drug Development and Agrochemicals

This compound, particularly its chiral forms, serves as a valuable intermediate in the synthesis of complex bioactive molecules.[1][3] Chiral amines are integral components of many pharmaceuticals, influencing their efficacy and safety.[3][14]

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is relevant to the synthesis of various chiral drugs. For instance, the synthesis of drugs like Levalbuterol, a β₂-adrenergic receptor agonist, and Rivastigmine, a cholinesterase inhibitor, involves the use of chiral amino alcohols and amines.[15][16][17] The principles of asymmetric synthesis and the use of chiral building blocks are central to the development of such enantiomerically pure drugs.[3]

The primary amine functionality of this compound allows it to be a versatile synthon in the construction of more complex molecules through reactions such as N-alkylation, acylation, and reductive amination. Its application extends to the agrochemical industry, where it can be used in the synthesis of novel pesticides and herbicides.[1][3][18]

Given the importance of chiral amines in pharmacology, a hypothetical signaling pathway for a drug derived from a chiral amine, such as a β₂-adrenergic receptor agonist, is presented below. This illustrates the type of biological system where a molecule synthesized from a building block like this compound could have an impact.

Conclusion

This compound (CAS 96-15-1) is a commercially available chiral primary amine with well-defined physicochemical properties and established applications as a synthetic intermediate. Its value lies in its bifunctionality—a reactive primary amine and a chiral center—making it a useful building block for the stereoselective synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide provides essential technical information to support its use in research and development settings.

References

- 1. This compound (96-15-1) | Leading Chemical Wholesaler [chemicalbull.com]

- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(96-15-1) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. usalab.com [usalab.com]

- 13. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]

- 14. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN114539077A - Synthesis method of levalbuterol hydrochloride - Google Patents [patents.google.com]

- 18. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Methylbutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbutylamine, a key building block in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.614 | d | 5.6 | H-1a |

| 2.480 | d | 6.7 | H-1b |

| 1.41 | m | - | H-2 |

| 1.35 | m | - | H-3a |

| 1.19 | m | - | H-3b |

| 0.896 | d | - | H-2' (CH₃) |

| 0.891 | t | - | H-4 |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 45.8 | C-1 |

| 35.7 | C-2 |

| 25.8 | C-3 |

| 16.5 | C-2' (CH₃) |

| 11.4 | C-4 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3368 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 2958, 2927, 2872 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1465 | Medium | C-H bend (asymmetric) |

| 1378 | Medium | C-H bend (symmetric) |

| 830 | Medium, Broad | N-H wag |

Technique: Neat

Mass Spectrometry (MS)

Key Mass Fragments of this compound

| m/z | Relative Intensity | Assignment |

| 87 | Moderate | [M]⁺ (Molecular Ion) |

| 72 | Moderate | [M - CH₃]⁺ |

| 58 | Strong | [M - C₂H₅]⁺ |

| 44 | Moderate | [CH₃CHNH₂]⁺ |

| 30 | Base Peak | [CH₂NH₂]⁺ |

Technique: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

¹H and ¹³C NMR Data Acquisition

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

-

Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is used.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Acquisition Time: 4.09 s

-

Temperature: 298 K

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.36 s

-

Temperature: 298 K

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). The chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for ¹³C NMR in CDCl₃).

Infrared (IR) Spectroscopy

FTIR Data Acquisition (Neat Liquid)

-

Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory is used.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

GC-MS Data Acquisition

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared (approximately 1 mg/mL).

-

Instrument: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent) is used.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split mode, split ratio 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 25-200

-

Scan Mode: Full scan

-

-

Data Processing: The acquired data is processed using the instrument's software to identify the retention time of the analyte and to generate the corresponding mass spectrum. Library matching (e.g., NIST) can be used for confirmation.

Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to the structure of this compound.

References

Chiral Properties of 2-Methylbutylamine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of 2-Methylbutylamine enantiomers. It covers their synthesis, resolution, and characterization, with a focus on the distinct physicochemical properties of the (R)- and (S)-enantiomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, where the use of enantiomerically pure compounds is of paramount importance.

Introduction to Chirality in this compound

This compound is a primary amine that possesses a stereogenic center at the second carbon atom, giving rise to two non-superimposable mirror images: (R)-2-methylbutylamine and (S)-2-methylbutylamine. These enantiomers exhibit identical physical properties in an achiral environment but can have significantly different biological activities and interactions with other chiral molecules, such as enzymes and receptors. This disparity in biological function is a critical consideration in the pharmaceutical industry, as one enantiomer of a drug may be therapeutically active while the other could be inactive or even cause adverse effects.[1][2] The (S)-enantiomer, in particular, is recognized as a valuable intermediate in the synthesis of various chiral pharmaceuticals.[3]

Physicochemical Properties of this compound Enantiomers and Racemate

The distinct stereochemistry of the (R)- and (S)-enantiomers of this compound leads to differences in their interaction with plane-polarized light, a property known as optical activity. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. A summary of the key physicochemical properties is presented in Table 1.

| Property | (S)-(-)-2-Methylbutylamine | (R)-(+)-2-Methylbutylamine (inferred) | Racemic (±)-2-Methylbutylamine |

| CAS Number | 34985-37-0 | 36272-22-7 | 96-15-1 |

| Molecular Formula | C₅H₁₃N | C₅H₁₃N | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol | 87.16 g/mol | 87.16 g/mol |

| Appearance | Clear colorless liquid | Clear colorless liquid | Colorless to pale yellow liquid |

| Density | 0.738 g/mL at 25 °C | 0.738 g/mL at 25 °C | 0.738 g/mL at 25 °C |

| Boiling Point | 95-96 °C | 95-96 °C | 94-97 °C |

| Refractive Index | n20/D 1.4126 | n20/D 1.4126 | n20/D 1.4116 |

| Specific Optical Rotation ([α]²⁰/D) | -5.9° (neat) | +5.9° (neat) | 0° |

Synthesis and Resolution of this compound Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One common approach is to utilize a chiral starting material from the "chiral pool." For instance, (R)-2-methylbutylamine can be synthesized from the naturally occurring amino acid L-isoleucine, which possesses the required stereochemistry at the chiral center.

Chiral Resolution of Racemic this compound

Chiral resolution is a widely used method to separate a racemic mixture into its constituent enantiomers.[4] A common and effective technique for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.[5] Tartaric acid is a frequently employed resolving agent for this purpose.[6]

Experimental Protocol: Chiral Resolution of Racemic this compound using Tartaric Acid (Representative Method)

This protocol is a representative method for the diastereomeric salt resolution of a racemic amine and can be adapted for this compound.

-

Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: To the solution, add 0.5 to 1.0 equivalents of an enantiomerically pure resolving agent, for example, (+)-tartaric acid, dissolved in the same solvent.

-

Diastereomeric Salt Formation and Crystallization: The reaction of the racemic amine with the chiral acid forms two diastereomeric salts: [(R)-amine-(+)-tartrate] and [(S)-amine-(+)-tartrate]. These diastereomers have different physical properties, including solubility.[7] One of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution upon cooling or standing.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free, enantiomerically enriched amine.

-

Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation to yield the purified enantiomer of this compound.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification, extraction, and purification.

Caption: Workflow for the chiral resolution of this compound.

Analytical Methods for Enantiomeric Separation

Determining the enantiomeric purity of a sample is crucial. Chiral chromatography is the most common and effective technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC) for the Analysis of this compound Enantiomers (Representative Method)

Direct analysis of free amines by GC can be challenging due to peak tailing. Therefore, derivatization is often employed to improve the chromatographic properties of the analytes.

-

Derivatization: The amine enantiomers are converted into diastereomeric derivatives by reacting the sample with a chiral derivatizing agent or into a less polar derivative using an achiral agent before separation on a chiral column. A common derivatization for amines is acylation, for example, with trifluoroacetic anhydride.

-

To a small sample of this compound in a suitable solvent (e.g., dichloromethane), add an excess of trifluoroacetic anhydride.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

The excess reagent and solvent can be removed under a stream of nitrogen.

-

Redissolve the derivatized sample in a suitable solvent for GC injection.

-

-

GC Analysis:

-

Column: A chiral capillary column is used, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are typically used.

-

Temperature Program: An optimized temperature program is used to achieve baseline separation of the derivatized enantiomers. The program typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature, and a final hold.

-

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Caption: Workflow for chiral GC analysis of this compound.

Applications in Drug Development

Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[4] The stereochemistry of these precursors is often critical for the biological activity of the final drug molecule. While specific examples of marketed drugs containing the this compound moiety are not prominently documented in publicly available literature, the closely related chiral precursor, (S)-2-aminobutanamide, is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam .[6][8][9] This highlights the importance of small chiral amines in the construction of complex and stereochemically defined pharmaceutical agents.

The general role of chiral amines like this compound in drug development is to introduce a specific stereocenter into a larger molecule. This is often achieved through reactions such as reductive amination, acylation, or alkylation. The precise three-dimensional arrangement of atoms in the final drug molecule, dictated by the chirality of its building blocks, is what determines its specific interaction with biological targets.

Caption: Logical relationship of chiral amines in drug synthesis.

Conclusion

The enantiomers of this compound possess distinct chiral properties that are of significant interest to the pharmaceutical and fine chemical industries. Understanding their synthesis, resolution, and analysis is essential for the development of enantiomerically pure compounds. The methodologies outlined in this guide provide a framework for the preparation and characterization of these valuable chiral building blocks, which play a critical role in the design and synthesis of modern therapeutics. The continued development of efficient and scalable methods for obtaining single enantiomers will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. CAS 96-15-1: (±)-2-Methylbutylamine | CymitQuimica [cymitquimica.com]

- 2. (S)-(-)-2-METHYLBUTYLAMINE | 34985-37-0 [amp.chemicalbook.com]

- 3. This compound | 96-15-1 | Benchchem [benchchem.com]

- 4. This compound (96-15-1) | Leading Chemical Wholesaler [chemicalbull.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. CN111196777A - Synthetic preparation of brivaracetam - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

Solubility Profile of 2-Methylbutylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylbutylamine in various organic solvents. Understanding the solubility of this primary amine is crucial for its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document compiles available solubility data, outlines experimental methodologies for its determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible or soluble in one another.[1] this compound possesses a polar amine group (-NH2) capable of hydrogen bonding, as well as a nonpolar alkyl chain, which influences its interaction with different types of organic solvents.[2]

Qualitative and Quantitative Solubility Data

This compound is widely reported to be soluble in a range of common organic solvents, a property that underpins its utility in various chemical syntheses.[3][4] While precise, experimentally determined quantitative data across a wide spectrum of solvents and temperatures is not extensively available in publicly accessible literature, a general qualitative and a single estimated quantitative solubility value are summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Citation |

| Alcohols | Ethanol, Methanol | Soluble | [5][6][7][8][9][10][11] |

| Ethers | Diethyl Ether | Soluble | [3][12] |

| Water | - | Soluble (partially miscible) | [5][13] |

Table 2: Quantitative Water Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Note | Citation |

| Water | 25 | 1.097 x 10^5 | Estimated value | [6] |

The general solubility of aliphatic amines, such as this compound, tends to decrease as the number of carbon atoms in the molecule increases, particularly beyond six carbons.[1][14] Given that this compound has five carbon atoms, its observed solubility in polar organic solvents is consistent with this trend.

Experimental Protocol for Solubility Determination

The following is a representative "shake-flask" method, a common technique for determining the solubility of a compound in a given solvent. This protocol is a generalized procedure and may require optimization for specific solvent-solute systems.[15]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with sealed caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be visually apparent.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be positioned well above the settled excess solute.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The process of assessing the solubility of a compound like this compound follows a logical progression from initial screening to quantitative determination. The following diagram illustrates this workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature, although there are exceptions.

-

Solvent Polarity: As a polar molecule, this compound is expected to have higher solubility in polar organic solvents compared to nonpolar solvents.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, particularly polar ones such as alcohols and ethers. While comprehensive quantitative data remains a gap in the literature, the established qualitative solubility profile and standardized experimental protocols provide a solid foundation for its use in research and development. The provided workflow and experimental methodology offer a systematic approach for researchers to determine precise solubility data tailored to their specific applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound (96-15-1) | Leading Chemical Wholesaler [chemicalbull.com]

- 4. CAS 96-15-1: (±)-2-Methylbutylamine | CymitQuimica [cymitquimica.com]

- 5. This compound | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl butyl amine, 96-15-1 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 96-15-1 [chemicalbook.com]

- 9. This compound CAS#: 96-15-1 [m.chemicalbook.com]

- 10. 96-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. quora.com [quora.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. (2-甲基丁基)胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 15. enamine.net [enamine.net]

An In-depth Technical Guide to the Structural Formula and Isomers of 2-Methylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylbutylamine, a primary alkylamine with significant applications in organic synthesis and as a building block for pharmaceuticals and agrochemicals.[1][2] The document details its structural formula, explores its various isomers, presents key physicochemical data in a comparative format, outlines experimental protocols for synthesis, and visualizes the isomeric relationships.

Structural Formula and Isomers of this compound

This compound, systematically named 2-methylbutan-1-amine, is a chiral organic compound with the molecular formula C₅H₁₃N.[2][3] Its structure consists of a butyl chain with a methyl group at the second carbon and an amino group attached to the first carbon. The presence of a chiral center at the second carbon atom means that this compound exists as a pair of enantiomers, (R)-2-methylbutylamine and (S)-2-methylbutylamine.

The molecular formula C₅H₁₃N gives rise to a number of structural isomers, which can be categorized into primary, secondary, and tertiary amines. These isomers share the same molecular weight but exhibit different physical and chemical properties due to their distinct atomic arrangements.

Primary Amine Isomers

Primary amines are characterized by the presence of an -NH₂ group attached to a carbon atom. There are eight structural isomers of primary amines with the formula C₅H₁₃N:

-

Pentan-1-amine (n-pentylamine)

-

Pentan-2-amine

-

Pentan-3-amine

-

3-Methylbutan-1-amine (isoamylamine)

-

2-Methylbutan-1-amine

-

2,2-Dimethylpropan-1-amine (neopentylamine)

-

3-Methylbutan-2-amine

-

2-Methylbutan-2-amine

Secondary Amine Isomers

Secondary amines have the general formula R₂NH, where two alkyl groups are attached to the nitrogen atom. There are six structural isomers of secondary amines with the formula C₅H₁₃N:

-

N-Methylbutan-1-amine

-

N-Methylbutan-2-amine

-

N-Ethylpropan-1-amine

-

N-Ethylpropan-2-amine (N-isopropylethylamine)

-

N-Methyl-2-methylpropan-1-amine (N-methylisobutylamine)

-

N-Methyl-2-methylpropan-2-amine (N-methyl-tert-butylamine)

Tertiary Amine Isomers

Tertiary amines have the general formula R₃N, with three alkyl groups attached to the nitrogen atom. There are three structural isomers of tertiary amines with the formula C₅H₁₃N:

-

N,N-Dimethylpropan-1-amine

-

N,N-Dimethylpropan-2-amine (N,N-dimethylisopropylamine)

-

N-Ethyl-N-methylethanamine

Data Presentation: Physicochemical Properties of Isomers

The structural differences among the isomers of this compound significantly influence their physical properties. The following tables summarize key quantitative data for a selection of these isomers, facilitating easy comparison.

Table 1: Physicochemical Properties of Primary Amine Isomers of C₅H₁₃N

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility in Water |

| Pentan-1-amine | 110-58-7 | 87.16 | 104 | 0.752 | Soluble |

| Pentan-2-amine | 625-30-9 | 87.16 | 90-92 | 0.746 | Soluble |

| Pentan-3-amine | 616-24-0 | 87.16 | 91 | 0.748 | Soluble |

| 3-Methylbutan-1-amine | 107-85-7 | 87.16 | 95-97[4] | 0.751[4] | Soluble |

| 2-Methylbutan-1-amine | 96-15-1 | 87.16 | 96 | 0.738 | Soluble[3] |

| 2,2-Dimethylpropan-1-amine | 5813-64-9 | 87.16 | 82-83 | 0.745 | Soluble |

Table 2: Physicochemical Properties of Secondary and Tertiary Amine Isomers of C₅H₁₃N

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |

| N-Methylbutan-1-amine | 110-68-9 | 87.16 | 91.5 | 0.739 | Soluble |

| N-Ethylpropan-1-amine | 20193-20-8 | 87.16 | 80-85[5] | 0.72[5] | Soluble |

| N,N-Dimethylpropan-1-amine | 926-63-6 | 87.16 | 65-67 | 0.707 | Soluble |

Experimental Protocols

Detailed methodologies for the synthesis of primary, secondary, and tertiary amines are well-established in organic chemistry. Below are representative protocols that can be adapted for the synthesis of specific isomers of this compound.